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molecular formula C8H15N B1309839 N-Allylcyclopentylamine CAS No. 55611-39-7

N-Allylcyclopentylamine

Cat. No. B1309839
M. Wt: 125.21 g/mol
InChI Key: CTSIKBGUCQWRIM-UHFFFAOYSA-N
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Patent
US07291622B2

Procedure details

790 mg (0.48 ml, 3.99 mmol) of trichloromethylformate (“diphosgene”) are dissolved in 15 ml of dichloromethane and cooled to 0° C. To this are slowly added dropwise 1.00 g (1.17 ml, 7.986 mmol) of allyl(cyclopentyl)amine and 1.21 g (1.67 ml, 12.0 mmol) of triethylamine, and the mixture is left to stir at room temperature overnight. For workup, the reaction solution is poured into ice-water, extracted three times with dichloromethane, dried over MgSO4 and concentrated. The crude product is employed directly in the next stage.
Name
trichloromethylformate
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O:5]C=O)(Cl)Cl.[CH2:8]([NH:11][CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)[CH:9]=[CH2:10].C(N(CC)CC)C>ClCCl>[CH2:8]([N:11]([CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)[C:2]([Cl:1])=[O:5])[CH:9]=[CH2:10]

Inputs

Step One
Name
trichloromethylformate
Quantity
0.48 mL
Type
reactant
Smiles
ClC(Cl)(Cl)OC=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C=C)NC1CCCC1
Name
Quantity
1.67 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)N(C(=O)Cl)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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